2-Bromo-5-methylbenzo[d]oxazole
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Overview
Description
2-Bromo-5-methylbenzo[d]oxazole is a heterocyclic organic compound with the molecular formula C8H6BrNO. It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 2-position and a methyl group at the 5-position on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylbenzo[d]oxazole typically involves the bromination of 5-methylbenzoxazole. One common method includes the reaction of 5-methylbenzoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 5-methylbenzoxazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-substituted-5-methylbenzoxazole derivatives.
Oxidation: Formation of oxazole-2-carboxylic acids.
Reduction: Formation of 5-methylbenzoxazole.
Scientific Research Applications
2-Bromo-5-methylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can enhance the compound’s binding affinity to biological targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzoxazole: Similar structure but with bromine at the 5-position.
2-Methylbenzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1H-benzimidazole: Contains a benzimidazole ring instead of a benzoxazole ring.
Uniqueness
2-Bromo-5-methylbenzo[d]oxazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-bromo-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 |
InChI Key |
FKYVRDCSPDCTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)Br |
Origin of Product |
United States |
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